molecular formula C11H19N3O2 B13888335 3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine

3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine

Cat. No.: B13888335
M. Wt: 225.29 g/mol
InChI Key: VTSWBWLEJSHTAK-UHFFFAOYSA-N
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Description

5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxan-2-yloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The oxan-2-yloxyethyl group can be introduced through etherification reactions using oxan-2-ol and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-carboxylic acid.

    Reduction: Formation of 5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazolidine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(oxan-2-yloxy)pyrazole
  • 5-methyl-2-(oxan-2-yloxy)pyrazole
  • 3-amino-5-methylpyrazole

Uniqueness

5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of the oxan-2-yloxyethyl group may enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3O2/c1-9-8-10(12)14(13-9)5-7-16-11-4-2-3-6-15-11/h8,11H,2-7,12H2,1H3

InChI Key

VTSWBWLEJSHTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)CCOC2CCCCO2

Origin of Product

United States

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